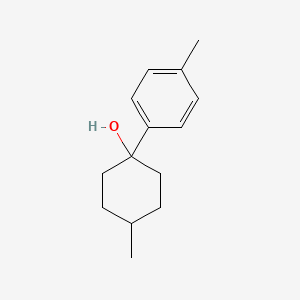
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative, characterized by the presence of a methyl group and a 4-methylphenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Methyl-1-(4-methylphenyl)cyclohexanone, 4-Methyl-1-(4-methylphenyl)cyclohexanoic acid
Reduction: 4-Methyl-1-(4-methylphenyl)cyclohexanol, 4-Methyl-1-(4-methylphenyl)cyclohexane
Substitution: 4-Methyl-1-(4-methylphenyl)cyclohexyl chloride, 4-Methyl-1-(4-methylphenyl)cyclohexylamine
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.
Cyclohexane, 1-methyl-4-(1-methylethyl)-: Lacks the hydroxyl group, resulting in different chemical behavior and applications.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-:
Properties
CAS No. |
4366-69-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-3-5-13(6-4-11)14(15)9-7-12(2)8-10-14/h3-6,12,15H,7-10H2,1-2H3 |
InChI Key |
LELCYIOXJLWISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


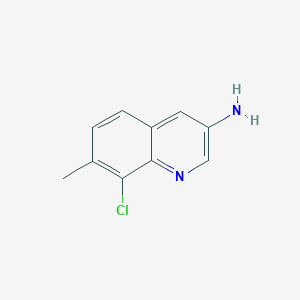
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
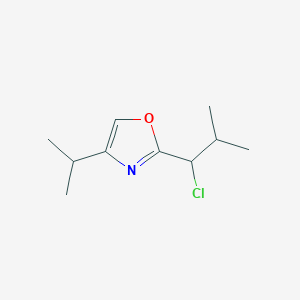
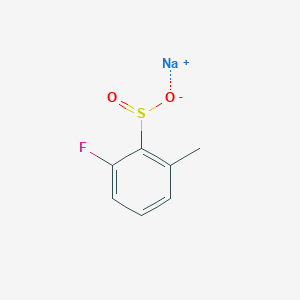
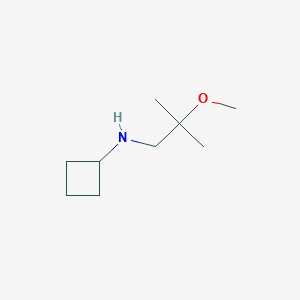
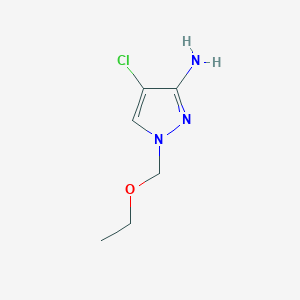
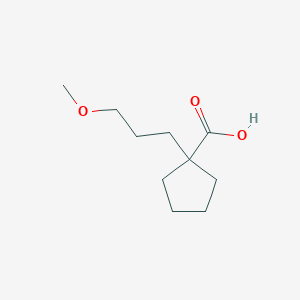
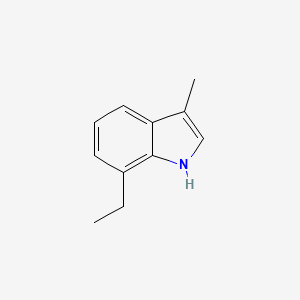
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
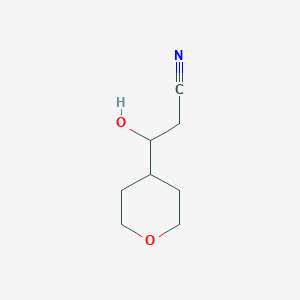
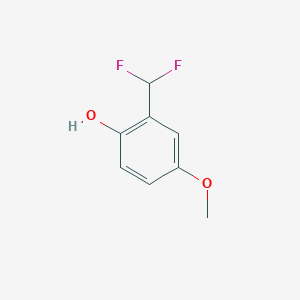
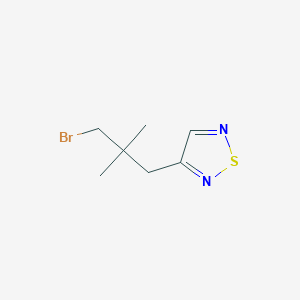
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
